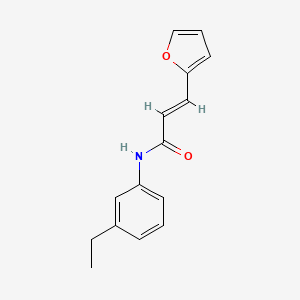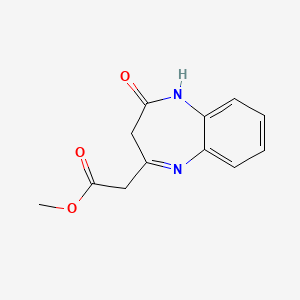![molecular formula C17H21O2P B5708192 2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
2-[bis(4-methylphenyl)phosphoryl]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[bis(4-methylphenyl)phosphoryl]-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMPP and is a white crystalline solid that is soluble in organic solvents. BMPP has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
BMPP is a phosphatase inhibitor that acts by binding to the active site of the enzyme and preventing the dephosphorylation of its substrates. BMPP has been shown to inhibit several phosphatases, including protein phosphatase 1, protein phosphatase 2A, and protein tyrosine phosphatase 1B. The inhibition of these phosphatases can lead to the activation of several signaling pathways, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
BMPP has been shown to have several biochemical and physiological effects, including the activation of the insulin signaling pathway, the inhibition of cancer cell proliferation, and the regulation of the immune response. BMPP has been shown to activate the insulin signaling pathway by inhibiting protein tyrosine phosphatase 1B, which is a negative regulator of insulin signaling. The inhibition of cancer cell proliferation by BMPP is due to the inhibition of protein phosphatase 2A, which is involved in the regulation of cell cycle progression. BMPP has also been shown to regulate the immune response by inhibiting the activity of protein phosphatase 1, which is involved in the regulation of T cell activation.
实验室实验的优点和局限性
BMPP has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its potential applications in various fields. However, BMPP also has some limitations, including its low yield in the synthesis process and its potential toxicity to cells.
未来方向
There are several future directions for the study of BMPP, including the synthesis of new derivatives with improved activity and selectivity, the investigation of its potential applications in drug discovery, and the study of its mechanism of action in cellular processes. The development of new derivatives of BMPP with improved activity and selectivity can lead to the discovery of new drugs for the treatment of various diseases. The investigation of BMPP's potential applications in drug discovery can lead to the identification of new targets for drug development. The study of BMPP's mechanism of action in cellular processes can provide insights into the regulation of cellular processes and the development of new therapies.
合成方法
BMPP can be synthesized by several methods, including the reaction of 4-methylphenylphosphonic dichloride with isopropanol, followed by the reaction with sodium hydroxide. Another method involves the reaction of 4-methylphenylphosphonic dichloride with isopropanol in the presence of triethylamine. The yield of BMPP obtained by these methods varies from 60% to 85%.
科学研究应用
BMPP has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. BMPP has been used as a ligand for the synthesis of metal complexes, which have shown promising catalytic activity in various reactions. BMPP has also been used as a building block for the synthesis of polymers and dendrimers, which have potential applications in drug delivery and gene therapy. In medicinal chemistry, BMPP has been studied as a potential inhibitor of protein phosphatases, which are involved in several cellular processes.
属性
IUPAC Name |
2-bis(4-methylphenyl)phosphorylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O2P/c1-13-5-9-15(10-6-13)20(19,17(3,4)18)16-11-7-14(2)8-12-16/h5-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQVZXPIGTCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(4-methylphenyl)phosphoryl]-2-propanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)


![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)

![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)



![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)


![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)